molecular formula C7H6FN3 B13095910 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13095910
M. Wt: 151.14 g/mol
InChI Key: NIEGQVGEPDPIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 8th position and a methyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-fluoropyridine with methyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3

InChI Key

NIEGQVGEPDPIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2F

Origin of Product

United States

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